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molecular formula C14H14O B3048300 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol CAS No. 163801-85-2

2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol

Cat. No. B3048300
M. Wt: 198.26 g/mol
InChI Key: DOAPDKSFSSCLCV-UHFFFAOYSA-N
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Patent
US05942636

Procedure details

Sodium borohydride (7.5 g) was added portion-wise at 0-20° C. to a solution of 18.1 g of 2,3-dihydro-2-methyl-benz[e]indene-1-one in 200 ml of methanol. The reaction was completed after 15 min of stirring, and the reaction mixture was poured into 400 ml of water. The organic layer was separated, and the water layer was extracted with diethyl ether. The combined organic layers were washed with water and brine, dried over magnesium sulfate, and evaporated to dryness. The crude product was recrystallized from cyclohexane to obtain 14.3 g (78%) of 2,3-dihydro-1-hydroxy-2-methyl-1H-benz[e]indene.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][CH:4]1[C:12](=[O:13])[C:11]2[C:10]3[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=3[CH:8]=[CH:7][C:6]=2[CH2:5]1.O>CO>[OH:13][CH:12]1[C:11]2[C:10]3[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=3[CH:8]=[CH:7][C:6]=2[CH2:5][CH:4]1[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
18.1 g
Type
reactant
Smiles
CC1CC=2C=CC3=C(C2C1=O)C=CC=C3
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1C(CC=2C=CC3=C(C12)C=CC=C3)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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